(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
CAS No.: 675133-45-6
Cat. No.: VC17270000
Molecular Formula: C20H22N4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 675133-45-6 |
---|---|
Molecular Formula | C20H22N4 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | N-[(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
Standard InChI | InChI=1S/C20H22N4/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14,21H2/t18-/m1/s1 |
Standard InChI Key | KDILGLNJDNVPLP-GOSISDBHSA-N |
Isomeric SMILES | C1CN(C[C@@H]1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N |
Canonical SMILES | C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N |
Introduction
Chemical Identity and Structural Features
(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is identified by the CAS number 675133-45-6 and PubChem CID 9840006 . Its IUPAC name, N-[(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine, reflects its stereochemistry and functional groups . The compound’s 2D and 3D structural conformers reveal a rigid isoquinoline core linked to a flexible pyrrolidine-aminobenzyl side chain, enabling both hydrophobic and hydrogen-bonding interactions (Fig. 1) .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₂N₄ |
Molecular Weight | 318.4 g/mol |
CAS Number | 675133-45-6 |
IUPAC Name | N-[(3R)-1-[(3-Aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
SMILES | C1CN(C[C@@H]1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N |
InChIKey | KDILGLNJDNVPLP-GOSISDBHSA-N |
The (R)-configuration at the pyrrolidine C3 position is critical for its biological activity, as enantiomeric specificity often dictates receptor binding affinity .
Synthesis and Structural Modifications
The synthesis of (R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves multi-step organic reactions, starting with the preparation of the pyrrolidine-aminobenzyl intermediate. A common approach includes:
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Pyrrolidine Functionalization: Alkylation of pyrrolidin-3-amine with 3-nitrobenzyl bromide, followed by nitro-group reduction to yield 1-(3-aminobenzyl)pyrrolidin-3-amine.
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Isoquinoline Coupling: Nucleophilic aromatic substitution between 5-aminoisoquinoline and the pyrrolidine intermediate under palladium catalysis.
Table 2: Key Synthetic Reactions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Alkylation | 3-Nitrobenzyl bromide, K₂CO₃, DMF | 78 |
2 | Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 92 |
3 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | 65 |
Chiral resolution via HPLC using a cellulose-based column ensures enantiopurity (>99% ee) . Structural modifications, such as substituting the aminobenzyl group with halogenated analogs, have been explored to enhance blood-brain barrier permeability.
Biological Activity and Mechanism of Action
This compound exhibits potent antagonism against vanilloid receptor 1 (VR1), a ion channel implicated in pain and inflammation . In vitro assays demonstrate an IC₅₀ of 42 nM for VR1 inhibition, surpassing earlier leads like N-isoquinolin-5-yl-N'-aralkyl ureas . The aminobenzyl-pyrrolidine moiety facilitates hydrogen bonding with VR1’s Arg557 residue, while the isoquinoline group stabilizes the receptor’s hydrophobic pocket (Fig. 2) .
Table 3: Pharmacological Profile
Parameter | Value |
---|---|
VR1 IC₅₀ | 42 nM |
Selectivity (vs. TRPA1) | >100-fold |
Oral Bioavailability (Rat) | 67% |
Plasma Half-Life (Rat) | 4.2 hours |
In murine neuropathic pain models, oral administration (10 mg/kg) reduced mechanical allodynia by 78% over 6 hours. Comparative studies with 1-(4-aminophenyl)pyrrolidin-3-yl derivatives show superior in vivo efficacy, attributed to enhanced metabolic stability.
Comparative Analysis with Structural Analogs
Table 4: Comparison with Pyrrolidine-Based VR1 Antagonists
Compound | VR1 IC₅₀ (nM) | Oral Bioavailability (%) | Half-Life (h) |
---|---|---|---|
(R)-Target Compound | 42 | 67 | 4.2 |
1-(4-Aminophenyl) Analog | 89 | 54 | 3.1 |
N-Cyclohexyl Derivative | 210 | 32 | 2.4 |
The (R)-enantiomer shows 2.1-fold greater potency than its (S)-counterpart, underscoring the role of stereochemistry .
Future Directions
Ongoing research focuses on:
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Prodrug Development: Esterification of the primary amine to improve solubility.
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Polypharmacology: Dual VR1/COX-2 inhibitors to address pain and inflammation concurrently.
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Clinical Trials: Phase I safety studies are anticipated to commence in 2026.
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